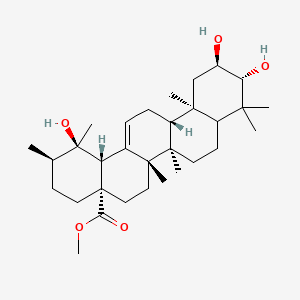
IMINODIACETIC ACID RESIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iminodiacetic acid resin is a chelating ion exchange resin that contains iminodiacetic acid as its functional group. This resin is widely used for its ability to form stable complexes with metal ions, making it highly effective in various applications such as metal ion separation, purification, and removal from solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iminodiacetic acid resin typically involves the following steps:
Chloromethylation: A styrene-based crosslinked copolymer is chloromethylated to introduce chloromethyl groups onto the polymer backbone.
Amination: The chloromethylated polymer is then reacted with iminodiacetonitrile under specific conditions to introduce the iminodiacetic acid functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the consistent quality and yield of the resin. The final product is typically purified and dried before being packaged for commercial use .
Chemical Reactions Analysis
Types of Reactions: Iminodiacetic acid resin undergoes various chemical reactions, including:
Chelation: The resin forms stable chelate complexes with metal ions through its carboxyl and amino groups.
Ion Exchange: The resin can exchange its hydrogen ions with metal ions in solution, effectively removing the metal ions from the solution.
Common Reagents and Conditions:
Chelation: Metal ions such as copper, nickel, zinc, and cobalt are commonly used in chelation reactions with this compound. The reactions typically occur at neutral to slightly acidic pH values.
Ion Exchange: The resin is used in ion exchange columns with solutions containing metal ions.
Major Products Formed:
Scientific Research Applications
Iminodiacetic acid resin has a wide range of scientific research applications, including:
Chemistry: Used in ion exchange chromatography for the separation and purification of metal ions.
Biology: Employed in immobilized metal-ion affinity chromatography (IMAC) for the purification of proteins and other biomolecules.
Medicine: Utilized in diagnostic imaging techniques such as hepatobiliary iminodiacetic acid scans to evaluate gallbladder function.
Industry: Applied in wastewater treatment for the removal of heavy metals from contaminated water sources
Mechanism of Action
The mechanism of action of iminodiacetic acid resin involves the formation of stable chelate complexes with metal ions. The iminodiacetic acid functional groups on the resin act as tridentate ligands, binding to metal ions through their carboxyl and amino groups. This chelation process effectively removes metal ions from solutions and allows for their separation and purification .
Comparison with Similar Compounds
Nitrilotriacetic Acid Resin: Contains nitrilotriacetic acid as the functional group and forms stronger complexes with metal ions compared to iminodiacetic acid resin.
Aminophosphonic Acid Resin: Contains aminophosphonic acid as the functional group and is highly effective in metal ion separations.
Carbamates and β-Diketones: These chelating ligands are also used in ion exchange resins for metal ion separations
Uniqueness of this compound: this compound is unique due to its versatility and efficiency in forming stable complexes with a wide range of metal ions. Its ability to function effectively in various pH conditions and its high selectivity for specific metal ions make it a valuable tool in both research and industrial applications .
Properties
CAS No. |
11139-85-8 |
|---|---|
Molecular Formula |
NULL |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




